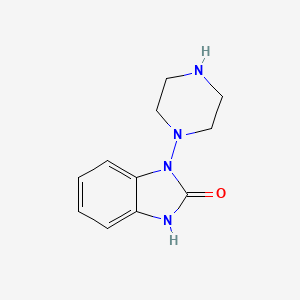
1,3-Dihydro-1-(1-piperazinyl)-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydro-1-(1-piperazinyl)-2H-benzimidazol-2-one is a heterocyclic compound that features a benzimidazole core structure fused with a piperazine ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-(1-piperazinyl)-2H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine with piperazine derivatives under specific reaction conditions. . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
1,3-Dihydro-1-(1-piperazinyl)-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl or acyl groups to the piperazine ring.
科学的研究の応用
1,3-Dihydro-1-(1-piperazinyl)-2H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1,3-Dihydro-1-(1-piperazinyl)-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the immune response to reduce inflammation .
類似化合物との比較
Similar Compounds
Benzimidazole: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Thiabendazole: A benzimidazole derivative used as an anthelmintic agent.
Uniqueness
1,3-Dihydro-1-(1-piperazinyl)-2H-benzimidazol-2-one is unique due to the presence of both the benzimidazole and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and enhances its potential as a therapeutic agent.
特性
分子式 |
C11H14N4O |
|---|---|
分子量 |
218.26 g/mol |
IUPAC名 |
3-piperazin-1-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C11H14N4O/c16-11-13-9-3-1-2-4-10(9)15(11)14-7-5-12-6-8-14/h1-4,12H,5-8H2,(H,13,16) |
InChIキー |
RPASNIRMODSJPG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)N2C3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















